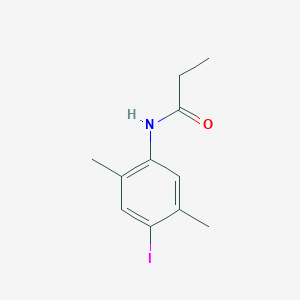![molecular formula C21H22BrN5O2S B301659 N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301659.png)
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a chemical compound that has been widely studied in scientific research. It is also known by its chemical formula, C22H24BrN5O2S, and has been found to have potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves the inhibition of certain enzymes that are involved in cell growth and proliferation. It has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the cell cycle progression. This inhibition leads to the arrest of the cell cycle and the inhibition of cell growth.
Biochemical and Physiological Effects:
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain enzymes involved in cell cycle progression. It has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is the potential for toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide. One of the main areas of research is the development of new cancer treatments. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another area of research is the development of new anti-inflammatory drugs. Studies have shown that this compound has anti-inflammatory properties, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, further research is needed to determine the potential toxicity of this compound and its effects on normal cells.
Synthesemethoden
The synthesis method of N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves several steps. The first step involves the reaction of 4-bromo-2-methylbenzenamine with 2-oxoethylthioacetic acid to form 2-[(4-bromo-2-methylphenyl)amino]-2-oxoethylthioacetic acid. The second step involves the reaction of 2-[(4-bromo-2-methylphenyl)amino]-2-oxoethylthioacetic acid with 4-methyl-4H-1,2,4-triazole-3-thiol to form 2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl{1-[5-(4-methyl-4H-1,2,4-triazol-3-ylthio)pentyl]-1H-1,2,4-triazol-3-yl}thioacetate. The final step involves the reaction of 2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl{1-[5-(4-methyl-4H-1,2,4-triazol-3-ylthio)pentyl]-1H-1,2,4-triazol-3-yl}thioacetate with benzoyl chloride to form N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide.
Wissenschaftliche Forschungsanwendungen
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been studied for its potential applications in scientific research. One of the main areas of research is cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide |
|---|---|
Molekularformel |
C21H22BrN5O2S |
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
N-[1-[5-[2-(4-bromo-2-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C21H22BrN5O2S/c1-13-11-16(22)9-10-17(13)24-18(28)12-30-21-26-25-19(27(21)3)14(2)23-20(29)15-7-5-4-6-8-15/h4-11,14H,12H2,1-3H3,(H,23,29)(H,24,28) |
InChI-Schlüssel |
UHGZAYNRRYLJAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)


![5-chloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B301581.png)
![4-[[5-[(3,4-Dichlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]morpholine](/img/structure/B301582.png)
![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)



